Lithium isopropoxide

Catalog No.
S1903776
CAS No.
2388-10-5
M.F
C3H7LiO
M. Wt
66.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium isopropoxide

CAS Number

2388-10-5

Product Name

Lithium isopropoxide

IUPAC Name

lithium;propan-2-olate

Molecular Formula

C3H7LiO

Molecular Weight

66.1 g/mol

InChI

InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1

InChI Key

HAUKUGBTJXWQMF-UHFFFAOYSA-N

SMILES

[Li+].CC(C)[O-]

Canonical SMILES

[Li+].CC(C)[O-]

Solid Lithium Electrolyte

Modification of Ni-rich Li[Ni0.7Mn0.3]O2

Synthesis of Soluble Lithium Alkoxides

Personal Protective Equipment

Synthesis of Lithium Alkoxides

    Scientific Field: Chemistry, specifically in the synthesis of lithium alkoxides.

    Application Summary: Lithium isopropoxide is used in the synthesis of lithium alkoxides.

Lithium Ion Batteries

Lithium isopropoxide is an organolithium compound with the chemical formula C3H7LiO\text{C}_3\text{H}_7\text{LiO}. It typically appears as a white powder or clear liquid and has a molecular weight of approximately 66.03 g/mol. This compound is known for its strong basicity and is often utilized as a reagent in organic synthesis, particularly in reactions involving carbonyl compounds and alkylation processes .

, primarily as a hydride donor. It effectively reduces ketones, making it a valuable reagent in synthetic organic chemistry. For instance, it can convert ketones into alcohols through hydride transfer reactions. Compared to sodium and potassium isopropoxides, lithium isopropoxide demonstrates superior efficiency in these reductions . Additionally, it can engage in alkylation reactions where it acts as a nucleophile, attacking electrophilic centers in organic substrates.

Lithium isopropoxide can be synthesized through several methods:

  • Direct Reaction: It can be prepared by reacting lithium metal with isopropanol under controlled conditions.
  • Non-Hydrolytic Solution-Phase Synthesis: This method involves the reaction of lithium tert-butoxide with oxygen, leading to the formation of lithium isopropoxide .
  • Alkylation of Lithium Compounds: Isopropyllithium can react with various electrophiles to yield lithium isopropoxide as a byproduct.

Each synthesis method has its advantages and challenges regarding yield and purity.

Lithium isopropoxide finds applications across various fields:

  • Organic Synthesis: It is widely used as a strong base for deprotonation reactions and for facilitating nucleophilic substitutions.
  • Catalysis: The compound serves as a catalyst in several chemical transformations, including polymerization processes.
  • Material Science: Lithium isopropoxide can be used in the preparation of advanced materials and thin films due to its reactivity with other metal alkoxides.

Interaction studies involving lithium isopropoxide focus on its reactivity with various substrates and other reagents. Its ability to act as a hydride donor makes it significant in studies related to reduction reactions. Additionally, research has explored its interactions with transition metal complexes, enhancing the understanding of its role in catalysis .

Lithium isopropoxide shares similarities with several other alkoxides and organolithium compounds. Below are some comparable compounds:

CompoundFormulaUnique Features
Sodium IsopropoxideC3H7NaOLess effective as a hydride donor than lithium variant
Potassium IsopropoxideC3H7KOSimilar reactivity but lower nucleophilicity
Lithium tert-ButoxideC4H9LiOStronger base; used for different synthetic pathways
Lithium EthoxideC2H5LiOCommonly used for similar applications but less sterically hindered

Lithium isopropoxide stands out due to its balance of reactivity and stability, making it particularly useful in organic synthesis compared to its sodium or potassium counterparts.

X-ray Diffraction Studies

X-ray diffraction studies of lithium isopropoxide reveal the formation of complex oligomeric structures rather than simple monomeric units. The most comprehensively characterized crystalline form is the tetradecalithium complex [Li₇(i-PrO)₃(C₄H₁₀NO)₃]₂O, which crystallizes in the monoclinic space group C2/c [1]. This complex represents a remarkable example of lithium alkoxide aggregation, where fourteen lithium centers arrange themselves in a distorted face-centered cubic geometry around a central dianionic oxygen atom.

The unit cell parameters for this complex are a = 25.0880(18) Å, b = 23.1071(19) Å, c = 12.5875(11) Å, with β = 95.806(3)°, yielding a unit cell volume of 7259.7(10) ų [1]. The crystallographic Z value of 4 indicates four formula units per unit cell, with a calculated density of 0.912 Mg m⁻³. The asymmetric unit contains half of the molecule, with the complete structure generated through a twofold rotation axis, demonstrating the inherent symmetry of the lithium alkoxide assembly.

The crystallographic analysis reveals that the central dianionic oxygen atom O7 occupies a special crystallographic position (4c, 0.75, 0.25, 0.5) and serves as the focal point around which the lithium polyhedra organize [1]. This structural motif is characteristic of highly aggregated lithium alkoxide systems, where the alkoxide anions function as bridging ligands between multiple lithium centers.

Molecular Geometry and Coordination Behavior

The molecular geometry of lithium isopropoxide complexes demonstrates the characteristic tendency of lithium alkoxides to form bridged structures through alkoxide oxygen atoms. In the tetradecalithium complex, each lithium center adopts distorted tetrahedral or trigonal planar coordination geometries, depending on its position within the cluster [1]. The lithium atoms are coordinated by various combinations of isopropoxide oxygen atoms, aminoalkoxide ligands, and the central bridging oxygen.

The Li–O bond lengths exhibit systematic variations based on the coordination environment. For isopropoxide ligands, the Li–O distances range from 1.910 to 1.920 Å, which fall within the expected range for lithium alkoxide bonds [1]. These values are slightly shorter than those reported in the literature for comparable systems, where Li–O distances typically range from 1.953(8) to 1.962(7) Å [1]. The aminoalkoxide ligands show Li–O bond lengths of 1.893 to 1.901 Å, indicating stronger coordination compared to simple alkoxides.

The coordination behavior is further characterized by the Li–O–Li bond angles, which range from 93.77° to 94.45° for aminoalkoxide bridges [1]. These angles are significantly wider than those found in comparable literature structures, suggesting reduced steric hindrance in the lithium isopropoxide system. The O–Li–O bond angles within individual coordination spheres range from 79.25° to 79.35°, deviating from ideal tetrahedral geometry due to the constraints imposed by bridging ligands.

The central oxygen atom exhibits unusual coordination behavior, with short Li–O distances of 1.997 to 2.007 Å to six lithium centers and remarkably long distances of 2.554 Å to two additional lithium atoms [1]. This arrangement creates a coordination environment that can be described as a distorted eight-coordinate geometry around the central oxygen, highlighting the complex electronic and steric factors governing lithium alkoxide aggregation.

Spectroscopic Properties

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy of lithium isopropoxide provides crucial insights into the molecular structure and bonding characteristics of these systems. Infrared spectroscopy reveals characteristic absorption bands that reflect the coordination environment of the isopropoxide ligands and the degree of aggregation present in the solid state [2] [3] [4].

The infrared spectrum of lithium isopropoxide exhibits strong absorption bands in the 1000-1200 cm⁻¹ region, corresponding to the C–O stretching vibrations of the coordinated isopropoxide ligands [2]. These bands are typically shifted to lower frequencies compared to free isopropanol, indicating coordination to the lithium centers and the formation of Li–O bonds. The magnitude of this shift provides information about the strength of the metal-oxygen interaction and the degree of ionic character in the bonding.

Characteristic C–H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands reflecting the different environments of the methyl and methine groups within the isopropoxide framework [2]. The splitting and multiplicity of these bands provide evidence for the restricted rotation of alkyl groups in the coordinated state, supporting the formation of aggregated structures rather than free-rotating monomeric species.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and metal-ligand stretching vibrations [3]. The Raman spectrum reveals low-frequency modes in the 200-600 cm⁻¹ region that can be attributed to Li–O stretching and Li–O–Li bending vibrations [3]. These modes are particularly diagnostic of the bridging coordination modes present in lithium alkoxide aggregates.

The isotopic sensitivity of vibrational spectroscopy has been demonstrated for lithium-containing compounds, where ⁶Li and ⁷Li isotopomers show distinct vibrational frequencies due to the mass difference [3] [5]. This isotopic shift phenomenon can be exploited to provide detailed information about lithium coordination environments and the number of lithium atoms involved in specific vibrational modes.

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Signatures

Nuclear Magnetic Resonance spectroscopy represents one of the most powerful techniques for characterizing lithium isopropoxide complexes in solution, providing detailed information about aggregation states, dynamic behavior, and coordination environments [6] [7] [8].

⁶Li Nuclear Magnetic Resonance spectroscopy is particularly valuable for lithium alkoxide characterization due to the favorable nuclear properties of the ⁶Li isotope [7] [8]. The ⁶Li nucleus has a nuclear spin of 1 and the smallest quadrupole moment among all nuclei, resulting in sharp linewidths and well-resolved chemical shifts [7]. Chemical shifts for lithium alkoxides typically range from -9 to +3 ppm relative to LiCl reference standards [7].

In lithium alkoxide systems, low-temperature ⁶Li Nuclear Magnetic Resonance spectra often reveal multiple resonances corresponding to magnetically inequivalent lithium environments within aggregated structures [9]. For tetrameric lithium alkoxides, the observation of two resonances in a 1:1 ratio that coalesce upon warming is characteristic of cubic tetrameric structures with S₄ symmetry [9]. The coalescence temperature provides information about the activation energy for intraaggregate lithium exchange processes.

¹H Nuclear Magnetic Resonance spectroscopy provides complementary information about the organic framework of the isopropoxide ligands [6] [9]. The observation of restricted rotation about C–O bonds, evidenced by non-equivalent methyl groups in the isopropoxide framework, supports coordination to lithium centers. Integration patterns and coupling constants provide quantitative information about the stoichiometry and coordination mode of the alkoxide ligands.

The application of the method of continuous variations (MCV) in conjunction with ⁶Li Nuclear Magnetic Resonance has proven particularly powerful for determining aggregation states in solution [9]. This technique involves preparing mixtures of structurally related lithium alkoxides and monitoring the resulting Nuclear Magnetic Resonance spectra to identify homo- and heteroaggregates. The resulting Job plots provide definitive evidence for specific aggregation numbers and structural motifs.

Dynamic Nuclear Magnetic Resonance studies reveal that lithium alkoxide aggregates undergo rapid exchange processes in solution [9]. These exchanges typically involve both intraaggregate and interaggregate processes, with activation energies that depend on the steric and electronic properties of the alkoxide ligands. Variable-temperature Nuclear Magnetic Resonance measurements allow determination of these activation parameters and provide insights into the mechanisms of aggregate rearrangement.

Thermal Behavior Analysis

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry analysis of lithium isopropoxide reveals complex thermal behavior characterized by multiple endothermic and exothermic transitions corresponding to dehydration, decomposition, and phase transformations [10] [11] [12]. The thermal profile typically exhibits an initial endothermic region associated with the loss of coordinated solvent molecules or water, followed by more complex decomposition processes at elevated temperatures.

The thermal stability of lithium isopropoxide is significantly influenced by the degree of aggregation and the presence of coordinating solvents [13] [11]. In the solid state, the compound demonstrates moderate thermal stability up to approximately 150-200°C, beyond which decomposition processes become prominent [13]. The onset temperature for thermal decomposition varies depending on the specific crystalline form and the atmosphere under which the analysis is conducted.

Under inert atmosphere conditions, lithium isopropoxide exhibits a complex decomposition profile with multiple overlapping thermal events [11]. The first major endothermic transition typically occurs in the range of 200-300°C and corresponds to the initial breakdown of the alkoxide framework with elimination of isopropanol and/or isopropene [11]. This process is often accompanied by structural rearrangements within the lithium-oxygen framework.

The presence of moisture or oxygen during differential scanning calorimetry analysis significantly alters the thermal profile, often leading to exothermic oxidation processes that compete with the endothermic decomposition reactions [14] [11]. These oxidative processes can result in the formation of lithium oxide or lithium carbonate as final decomposition products, depending on the specific atmospheric conditions.

Decomposition Pathways

The thermal decomposition of lithium isopropoxide follows complex pathways that involve multiple competing reactions and intermediate species formation [15] [16] [17]. The decomposition mechanism is strongly influenced by temperature, atmosphere, and the presence of catalytic impurities or additives.

The primary decomposition pathway involves the β-hydride elimination mechanism, which is characteristic of metal alkoxide thermal decomposition [15]. This process results in the elimination of isopropene (2-methylpropene) and the formation of lithium oxide or lithium hydroxide intermediates. The reaction can be represented as: Li-OCH(CH₃)₂ → LiOH + CH₂=C(CH₃)₂, with subsequent dehydration of lithium hydroxide to form lithium oxide at higher temperatures.

Alternative decomposition pathways include α-hydride elimination and radical mechanisms, particularly at elevated temperatures or in the presence of oxygen [15] [17]. These pathways can lead to the formation of aldehydes, ketones, and various organic decomposition products alongside the inorganic lithium-containing residues. The relative importance of these pathways depends on the specific thermal conditions and the presence of catalytic species.

Thermogravimetric analysis coupled with mass spectrometry reveals that the major volatile decomposition products include isopropanol, isopropene, water, and various organic fragments [18] [19]. The evolution of these products occurs in distinct temperature ranges, with isopropanol and isopropene being the primary products in the 200-400°C range, while water evolution typically occurs at higher temperatures due to the dehydration of lithium hydroxide intermediates.

The final decomposition products in inert atmospheres are typically lithium oxide or lithium carbonate, depending on the presence of carbon dioxide in the system [20] [18]. In oxidizing atmospheres, the formation of lithium carbonate is favored due to the reaction of lithium oxide with atmospheric carbon dioxide. The morphology and crystallinity of these final products are influenced by the decomposition temperature and heating rate.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-16-2023

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